(R)-2'-amino-5-chloro-7'-methyl-2,5'-dioxo-5'H-spiro[indoline-3,4'-pyrano[4,3-b]pyran]-3'-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2’-AMINO-5-CHLORO-7’-METHYL-2,5’-DIOXO-1,2-DIHYDRO-5’H-SPIRO[INDOLE-3,4’-PYRANO[3,2-C]PYRAN]-3’-CARBONITRILE is a complex organic compound featuring an indole moiety fused with a pyrano[3,2-c]pyran ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2’-AMINO-5-CHLORO-7’-METHYL-2,5’-DIOXO-1,2-DIHYDRO-5’H-SPIRO[INDOLE-3,4’-PYRANO[3,2-C]PYRAN]-3’-CARBONITRILE typically involves multi-step organic reactions. One common approach starts with the preparation of the indole derivative, followed by the construction of the spirocyclic system. Key steps include:
Formation of the Indole Core: This can be achieved through Fischer indole synthesis or other methods involving the cyclization of appropriate precursors.
Spirocyclization: The indole derivative undergoes spirocyclization with a pyrano[3,2-c]pyran precursor under acidic or basic conditions to form the spirocyclic structure.
Functional Group Modifications: Introduction of amino, chloro, and methyl groups at specific positions using reagents like amines, chlorinating agents, and methylating agents.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and purification techniques like crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2’-AMINO-5-CHLORO-7’-METHYL-2,5’-DIOXO-1,2-DIHYDRO-5’H-SPIRO[INDOLE-3,4’-PYRANO[3,2-C]PYRAN]-3’-CARBONITRILE can undergo various chemical reactions, including:
Oxidation: Conversion of amino groups to nitro groups using oxidizing agents like potassium permanganate.
Reduction: Reduction of carbonyl groups to alcohols using reducing agents like lithium aluminum hydride.
Substitution: Halogen substitution reactions using reagents like sodium iodide in acetone.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Sodium iodide, acetone.
Major Products
Oxidation Products: Nitro derivatives.
Reduction Products: Alcohol derivatives.
Substitution Products: Halogenated derivatives.
Scientific Research Applications
2’-AMINO-5-CHLORO-7’-METHYL-2,5’-DIOXO-1,2-DIHYDRO-5’H-SPIRO[INDOLE-3,4’-PYRANO[3,2-C]PYRAN]-3’-CARBONITRILE has several scientific research applications:
Medicinal Chemistry: Potential use as a lead compound for developing new drugs targeting specific enzymes or receptors.
Organic Synthesis: Utilized as an intermediate in the synthesis of complex organic molecules.
Biological Studies: Investigated for its biological activity, including antimicrobial and anticancer properties.
Industrial Applications: Used in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 2’-AMINO-5-CHLORO-7’-METHYL-2,5’-DIOXO-1,2-DIHYDRO-5’H-SPIRO[INDOLE-3,4’-PYRANO[3,2-C]PYRAN]-3’-CARBONITRILE involves its interaction with molecular targets such as enzymes or receptors. The compound’s unique structure allows it to bind to specific sites, modulating the activity of these targets. This can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways.
Comparison with Similar Compounds
Similar Compounds
2-AMINO-5-CHLORO-3-METHYLBENZOIC ACID: Shares the amino and chloro substituents but lacks the spirocyclic structure.
5-CHLORO-3-METHYLANTHRANILIC ACID: Similar functional groups but different core structure.
2-AMINO-5-CHLORO-N,3-DIMETHYLBENZAMIDE: Contains similar substituents but different overall framework.
Uniqueness
2’-AMINO-5-CHLORO-7’-METHYL-2,5’-DIOXO-1,2-DIHYDRO-5’H-SPIRO[INDOLE-3,4’-PYRANO[3,2-C]PYRAN]-3’-CARBONITRILE is unique due to its spirocyclic structure, which imparts distinct chemical and biological properties. This structural feature differentiates it from other compounds with similar functional groups, making it a valuable molecule for research and development.
Properties
Molecular Formula |
C17H10ClN3O4 |
---|---|
Molecular Weight |
355.7 g/mol |
IUPAC Name |
(3R)-2'-amino-5-chloro-7'-methyl-2,5'-dioxospiro[1H-indole-3,4'-pyrano[4,3-b]pyran]-3'-carbonitrile |
InChI |
InChI=1S/C17H10ClN3O4/c1-7-4-12-13(15(22)24-7)17(10(6-19)14(20)25-12)9-5-8(18)2-3-11(9)21-16(17)23/h2-5H,20H2,1H3,(H,21,23)/t17-/m1/s1 |
InChI Key |
BHBAPSGCERJRES-QGZVFWFLSA-N |
Isomeric SMILES |
CC1=CC2=C(C(=O)O1)[C@@]3(C4=C(C=CC(=C4)Cl)NC3=O)C(=C(O2)N)C#N |
Canonical SMILES |
CC1=CC2=C(C(=O)O1)C3(C4=C(C=CC(=C4)Cl)NC3=O)C(=C(O2)N)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.